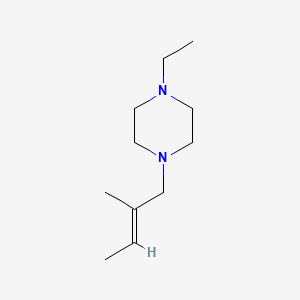![molecular formula C14H11N3O4S B5759951 N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide, also known as NBD-556, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has a nitro group and a cyanomethyl group attached to a phenyl ring.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, matrix metalloproteinases, and aldose reductase. These enzymes play important roles in various physiological processes, including cancer progression, diabetic complications, and inflammation. Therefore, N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide has been investigated as a potential therapeutic agent for these diseases.
Mécanisme D'action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide is based on its ability to bind to the active site of target enzymes and inhibit their activity. The compound has been shown to interact with the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its catalytic activity. Similarly, it has been found to inhibit matrix metalloproteinases by binding to their zinc ion in the active site. Aldose reductase inhibition occurs due to the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by targeting carbonic anhydrase and matrix metalloproteinases. The compound has also been shown to reduce inflammation by inhibiting the activity of matrix metalloproteinases. In addition, it has been found to have a protective effect against diabetic complications by inhibiting aldose reductase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide is its potency as an enzyme inhibitor. It has been found to be highly effective in inhibiting the activity of several enzymes, making it a valuable tool for studying their role in various physiological processes. However, one of the limitations of using N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide in lab experiments is its potential toxicity. The compound has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide. One area of interest is the development of novel derivatives of the compound with improved potency and selectivity. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Additionally, the compound's mechanism of action and its interaction with target enzymes could be further studied to gain a better understanding of its biological effects.
Méthodes De Synthèse
The synthesis of N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide is a multistep process that involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(cyanomethyl)aniline in the presence of a base. The resulting intermediate is then treated with sodium hydride to produce the final product. The synthesis method has been optimized to produce high yields of N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide with high purity.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c15-10-9-11-1-3-12(4-2-11)16-22(20,21)14-7-5-13(6-8-14)17(18)19/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCWMQJKXUGDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)

![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)

![1-[(2,6-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5759917.png)



![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

